N-(4-acetylphenyl)-2-nitrobenzenesulfonamide
CAS No.: 63228-71-7
Cat. No.: VC8284641
Molecular Formula: C14H12N2O5S
Molecular Weight: 320.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63228-71-7 |
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Molecular Formula | C14H12N2O5S |
Molecular Weight | 320.32 g/mol |
IUPAC Name | N-(4-acetylphenyl)-2-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C14H12N2O5S/c1-10(17)11-6-8-12(9-7-11)15-22(20,21)14-5-3-2-4-13(14)16(18)19/h2-9,15H,1H3 |
Standard InChI Key | HFHBTHIQCKLBSF-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
Structural Features
N-(4-acetylphenyl)-2-nitrobenzenesulfonamide consists of two aromatic rings: a 2-nitrobenzenesulfonyl group and a 4-acetylphenyl group linked via a sulfonamide bridge (–SO₂–NH–). The ortho positioning of the nitro group introduces steric hindrance and electronic effects distinct from its para-nitro analogs . The acetyl group at the para position of the second benzene ring contributes to electron-withdrawing effects, influencing the compound’s reactivity and solubility .
Table 1: Key Structural Parameters
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of N-(4-acetylphenyl)-2-nitrobenzenesulfonamide likely follows a two-step protocol analogous to related sulfonamides :
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Sulfonylation: Reaction of 2-nitrobenzenesulfonyl chloride with 4-aminoacetophenone in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
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Purification: Crystallization or chromatography to isolate the product.
Critical Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
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Stoichiometry: 1:1 molar ratio of sulfonyl chloride to amine to prevent di-substitution.
Challenges in Ortho-Nitro Derivatives
The ortho-nitro group complicates synthesis due to:
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Steric Hindrance: Reduced nucleophilicity of the amine group in 4-aminoacetophenone, slowing sulfonylation.
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Electronic Effects: Electron-withdrawing nitro group deactivates the benzene ring, requiring longer reaction times .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but poor in water due to the hydrophobic acetyl and nitro groups .
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Stability: Susceptible to photodegradation under UV light, necessitating storage in amber containers.
Table 2: Comparative Solubility Data
Solvent | Solubility (mg/mL) |
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DMSO | 12.5 |
Methanol | 2.3 |
Water | <0.1 |
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., bioavailability) .
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Targeted Drug Delivery: Acetyl group facilitates prodrug strategies through hydrolytic activation .
Material Science
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Polymer Stabilizers: Nitro and sulfonamide groups act as UV absorbers in polymer matrices.
Future Research Directions
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Stereoelectronic Studies: Computational modeling to predict binding affinities with biological targets.
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Synthetic Optimization: Development of catalysts to improve yields in ortho-nitro sulfonamide synthesis.
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Toxicity Profiling: In vitro assays to evaluate cytotoxicity and genotoxicity.
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